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Compound of Interest

Compound Name: 5,5'-Methylenediisophthalic acid

Cat. No.: B3045267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenediisophthalic acid is a tetracarboxylic acid derivative that serves as a versatile

building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers,

and other functional materials. Its rigid structure, coupled with the presence of four carboxylic

acid groups, allows for the formation of complex, multidimensional architectures with potential

applications in gas storage, catalysis, and drug delivery. A thorough understanding of its

spectroscopic properties is paramount for its identification, purity assessment, and the

structural characterization of materials derived from it.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5,5'-methylenediisophthalic acid, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific

compound are not readily available in public databases, this guide presents predicted data

based on established principles of spectroscopy and data from structurally similar compounds.

Detailed, generalized experimental protocols for obtaining this data are also provided to aid

researchers in their own analytical endeavors.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5,5'-
methylenediisophthalic acid. These values are calculated based on spectroscopic principles
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and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 13.5 Singlet (broad) 4H -COOH

~8.6 Singlet 2H Ar-H (H-2, H-2')

~8.4 Singlet 4H
Ar-H (H-4, H-6, H-4',

H-6')

~4.2 Singlet 2H -CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~167 -COOH

~141 Ar-C (C-5, C-5')

~135 Ar-C (C-1, C-3, C-1', C-3')

~131 Ar-C (C-2, C-2')

~129 Ar-C (C-4, C-6, C-4', C-6')

~40 -CH₂-

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic acid)

3100 - 3000 Medium C-H stretch (Aromatic)

2950 - 2850 Medium C-H stretch (Aliphatic -CH₂-)

1720 - 1680 Strong C=O stretch (Carboxylic acid)

1600 - 1450 Medium to Strong C=C stretch (Aromatic)

1300 - 1200 Strong C-O stretch (Carboxylic acid)

950 - 900 Medium, Broad
O-H bend (Carboxylic acid

dimer)

Table 4: Predicted Mass Spectrometry Data (ESI-)
m/z Ion

343.04 [M-H]⁻

344.05 [M]⁻ (isotope peak)

299.05 [M-H-CO₂]⁻

177.02 [M-H-C₉H₄O₄]⁻

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 5,5'-
methylenediisophthalic acid. Instrument parameters should be optimized for the specific

instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5,5'-methylenediisophthalic acid
in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the compound's expected solubility and to allow for the observation of

the acidic carboxylic acid protons.
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¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher.

Set the spectral width to cover a range of 0-15 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially

for the broad carboxylic acid proton signals.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover a range of 0-200 ppm.

A higher number of scans will be necessary compared to ¹H NMR to achieve a good

signal-to-noise ratio due to the low natural abundance of ¹³C.

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer)

to aid in the assignment of carbon types (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[1]

ATR (Attenuated Total Reflectance) Method:
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Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

Record the spectrum over a range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal) prior to running the sample spectrum.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture thereof, with the possible addition of a small amount of

a base (e.g., ammonium hydroxide) to facilitate deprotonation for negative ion mode

analysis.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through a liquid chromatography (LC) system.[2]

Operate the mass spectrometer in negative ion mode to observe the deprotonated

molecular ion [M-H]⁻ and subsequent fragment ions.[2]

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to achieve optimal ionization and signal intensity.

Structural Elucidation Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of 5,5'-
methylenediisophthalic acid using the discussed spectroscopic techniques.

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for the structural characterization of 5,5'-methylenediisophthalic acid.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 5,5'-methylenediisophthalic acid. Researchers are encouraged to use these predicted

data and protocols as a starting point for their own experimental work, which will be essential

for the definitive characterization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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